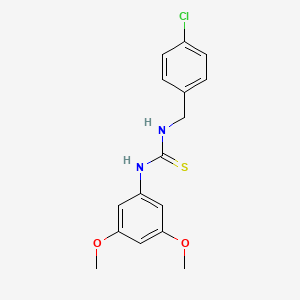

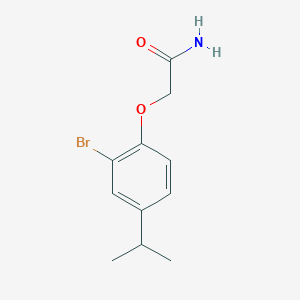

![molecular formula C16H17NO5S B5787126 methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5787126.png)

methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-methoxy-5-aminosulfonyl benzoate is an important intermediate for the synthesis of sulpiride , which is a drug used for the treatment of psychiatric disorders such as schizophrenia and depression . It is synthesized from salicylic acid as a precursor .

Synthesis Analysis

The synthetic route of methyl 2-methoxy-5-aminosulfonyl benzoate generally consists of four reactive steps: etherification, sulfonyl chloride formation, amination, and esterification . The raw materials of the synthetic route are salicylic acid and methyl salicylate . After optimization of reaction conditions such as molar ratio, reaction time, and reaction temperature, the yield of the four-step reactions can be improved .Molecular Structure Analysis

The molecular formula of methyl 2-methoxy-5-aminosulfonyl benzoate is C18H21NO7S2 . Its average mass is 427.492 Da and its monoisotopic mass is 427.075928 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate include etherification, sulfonyl chloride formation, amination, and esterification . These reactions are carried out under specific conditions to optimize the yield .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate:

Pharmaceutical Intermediates

Methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate is a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in the production of sulpiride, a drug used to treat psychiatric disorders such as schizophrenia and depression . The compound’s role in the synthesis pathway involves multiple steps, including etherification, sulfonyl chloride formation, amination, and esterification, which are optimized for high yield and purity .

Antimicrobial Agents

Research has shown that derivatives of methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate exhibit antimicrobial properties. These derivatives can be used to develop new antimicrobial agents that are effective against a range of bacterial and fungal pathogens. The sulfonyl group in the compound enhances its ability to disrupt microbial cell walls, making it a potent candidate for antimicrobial drug development .

Organic Synthesis

In organic chemistry, methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it useful in the synthesis of heterocyclic compounds, which are important in medicinal chemistry and material science .

Material Science

The compound is also explored in material science for its potential use in the development of novel polymers and resins. Its unique chemical structure can be incorporated into polymer backbones, enhancing the thermal stability and mechanical properties of the resulting materials. This makes it valuable in creating high-performance materials for industrial applications .

Environmental Chemistry

The compound is also studied for its role in environmental chemistry, particularly in the degradation of pollutants. Its derivatives can act as photocatalysts, breaking down harmful organic compounds in water and soil. This application is essential for developing effective methods to remediate contaminated environments and protect public health.

IOPscience Sigma-Aldrich NIST Chemistry WebBook Thermo Fisher Scientific : MilliporeSigma : IOPscience : Sigma-Aldrich : NIST Chemistry WebBook

作用机制

Target of Action

The primary target of Methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate is β-catenin . β-catenin is a key component of the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.

Mode of Action

Methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation , thereby inhibiting the Wnt signaling pathway.

Biochemical Pathways

The compound affects the Wnt signaling pathway by targeting β-catenin . The Wnt signaling pathway is involved in various biological processes, including cell growth, differentiation, and apoptosis. By inhibiting this pathway, the compound can potentially influence these processes.

Pharmacokinetics

Based on its chemical structure, it is predicted to have a melting point of 175-177 °c and a boiling point of 4398±550 °C . It is slightly soluble in DMSO and methanol , which may affect its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of Methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate’s action primarily involve the inhibition of the Wnt signaling pathway . This can lead to changes in cell proliferation, differentiation, and survival, potentially influencing the progression of diseases associated with aberrant Wnt signaling.

属性

IUPAC Name |

methyl 2-[(2-methoxy-5-methylphenyl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-11-8-9-14(21-2)15(10-11)23(19,20)17-13-7-5-4-6-12(13)16(18)22-3/h4-10,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGASUUFBSYLLQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5787058.png)

![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetate](/img/structure/B5787105.png)

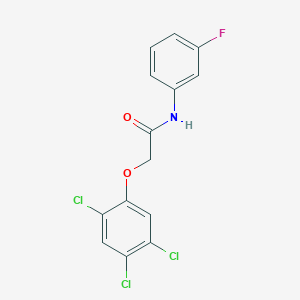

![5-[5-(2,5-dichlorophenyl)-2-furyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5787129.png)

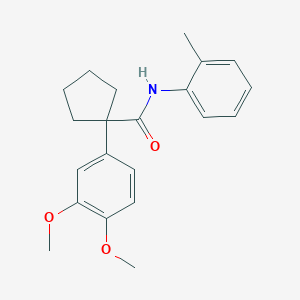

![2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5787134.png)

![2-furaldehyde [3-allyl-5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5787135.png)

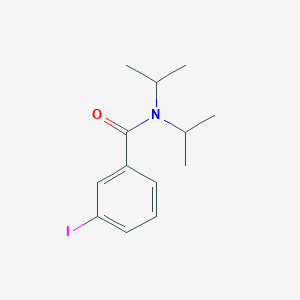

![N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5787146.png)

![7-benzyl-8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5787152.png)